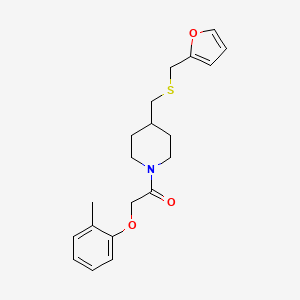

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

This compound features a piperidin-1-yl core substituted at the 4-position with a ((furan-2-ylmethyl)thio)methyl group. The ethanone moiety is linked to the piperidine nitrogen and further substituted with an ortho-tolyloxy (2-methylphenoxy) group.

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-16-5-2-3-7-19(16)24-13-20(22)21-10-8-17(9-11-21)14-25-15-18-6-4-12-23-18/h2-7,12,17H,8-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZUWEBYTLPWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound characterized by its unique structural features, which include a furan ring, a piperidine moiety, and a thioether linkage. Its molecular formula is C13H17NOS, with a molecular weight of approximately 235.35 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The structural components of this compound suggest possible interactions with biological targets:

- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.

- Piperidine Moiety : Often associated with enhanced pharmacological properties, potentially improving the compound's bioavailability.

- Thioether Linkage : May contribute to the compound's stability and interaction with enzymes or receptors.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The combination of the furan and piperidine rings allows for interaction with various biological targets, including bacterial enzymes and receptors, which could modulate their activities and lead to therapeutic applications against infections.

Anticancer Activity

The compound's structural features suggest potential anticancer properties . Research indicates that similar compounds with furan and piperidine structures have shown effectiveness against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways or modulation of apoptotic processes in cancer cells .

While detailed mechanisms specific to this compound are not fully elucidated, it is hypothesized that it interacts with biological targets through:

- Hydrophobic Interactions : The aromatic nature of the furan and piperidine rings enhances binding affinity to target proteins.

- Hydrogen Bonding : Potential hydrogen bonds formed between the compound and target enzymes or receptors could influence their activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds featuring similar structural motifs. Results indicated that modifications in the piperidine ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study suggested that incorporating thioether linkages could enhance activity by improving membrane permeability.

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including breast and colon cancer cells. The results showed that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics, indicating potential as lead compounds for drug development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Sulfonyl and Tetrazole Substituents

Compounds in and share a piperazine/piperidine backbone with sulfonyl and tetrazole-thio groups. For example:

- 7f: 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (mp 165–167°C) .

- 7o: 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (mp 154–156°C) .

Key Differences :

- The o-tolyloxy group introduces ortho-substitution steric effects, unlike the para-substituted aryl groups in 7f and 7o.

Pyrimidine-Linked Thioether Derivatives

describes compounds like 5c (1-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone, mp 142–145°C) . These feature pyrimidine-thioether linkages instead of furan-thioethers. The 4-methoxybenzyl group in 5c increases lipophilicity compared to the target compound’s o-tolyloxy group.

Thiophene-Based Ethanone Derivatives

Key Differences :

- Thiophene’s aromaticity and larger sulfur atom may enhance electronic interactions compared to the target’s furan group.

- The trifluoromethyl group in MK47 increases lipophilicity, while the target’s o-tolyloxy group balances hydrophobicity with steric effects.

Furan-Containing Analogues

- : 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (CAS 761422-06-4) . This compound incorporates a furan-oxadiazole hybrid, differing from the target’s simpler furan-thioether.

Structural and Physicochemical Data Comparison

Implications of Structural Variations

- Electron Effects : Sulfonyl groups (e.g., 7f, 7o) increase polarity and hydrogen-bonding capacity compared to the target’s thioether .

- Steric Hindrance : The o-tolyloxy group in the target compound may limit rotational freedom compared to para-substituted aryl groups in analogues like 7f.

- Metabolic Stability : Thioethers (target compound, MK47) are generally more stable than sulfonamides or esters under physiological conditions .

- Bioisosteric Replacement : Oxadiazole in ’s compound could mimic carboxylate groups, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.